molecular formula C14H19NO2 B11770361 Methyl 2-methyl-3-(piperidin-1-yl)benzoate

Methyl 2-methyl-3-(piperidin-1-yl)benzoate

Cat. No.: B11770361
M. Wt: 233.31 g/mol
InChI Key: UQFJHTZCIQNPMF-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-(piperidin-1-yl)benzoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is often used as a building block in organic synthesis and has various applications in medicinal chemistry due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-3-(piperidin-1-yl)benzoate typically involves the esterification of 2-methyl-3-(piperidin-1-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-(piperidin-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methyl-3-(piperidin-1-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-(piperidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-3-(piperidin-1-yl)benzoate is unique due to the presence of both a piperidine ring and a methyl group on the benzoate moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

methyl 2-methyl-3-piperidin-1-ylbenzoate

InChI

InChI=1S/C14H19NO2/c1-11-12(14(16)17-2)7-6-8-13(11)15-9-4-3-5-10-15/h6-8H,3-5,9-10H2,1-2H3

InChI Key

UQFJHTZCIQNPMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N2CCCCC2)C(=O)OC

Origin of Product

United States

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